1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, form, melting point, and more. For 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride, it has a molecular weight of 176.6 g/mol and appears as a powder. Its melting point is 166 °C .Scientific Research Applications

Synthesis Techniques

- A study outlines a method for synthesizing 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones, which could be related to the synthesis of compounds like 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride (Chau, Malanda, & Milcent, 1998).

Potential in Drug Discovery

- A paper discusses molecular modeling studies of chromene derivatives, including a compound similar to 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride, highlighting their potential as leads for new anticancer drugs (Santana et al., 2020).

- Another research focuses on the synthesis of arylaminomethylidene diazinanes, examining their cytotoxic effects in glioblastoma cells, indicating potential anticancer applications (Pianovich et al., 2017).

Chemical Structure and Properties

- Research on quaternary ammonium derivatives of 1,1-Dimethyl-1,3-propylenediamine, including spectral and molecular structure analysis, could provide insights into the properties of related compounds like 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride (Kowalczyk, 2008).

Applications in Material Science

- A study on the solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones from MBHA and Wang resin highlights applications in material science, particularly in the production of toltrazuril analogues for identifying new anticoccidial agents (Yu, Ostresh, & Houghten, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride is believed to be the dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is important in regulating movement .

Mode of Action

1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride, also known as Tyramine, acts by inducing the release of catecholamine . It is unable to cross the blood-brain barrier, resulting in only non-psychoactive peripheral sympathomimetic effects following ingestion . A hypertensive crisis can result from ingestion of tyramine-rich foods in conjunction with the use of monoamine oxidase inhibitors (maois) .

Biochemical Pathways

Tyramine is derived from the amino acid tyrosine . It is produced by the decarboxylation of tyrosine during fermentation or decay . Tyramine can further be converted to methylated alkaloid derivatives .

Pharmacokinetics

It is known that tyramine is metabolized by various enzymes, including monoamine oxidases .

Result of Action

The molecular and cellular effects of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride’s action include the release of catecholamine, which can lead to various physiological responses. For example, it can lead to increased heart rate and cardiac contractility .

Action Environment

The action, efficacy, and stability of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride can be influenced by various environmental factors. For example, tyramine levels in foods can increase when they are at room temperature or past their freshness date . Additionally, certain conditions, such as the presence of MAOIs, can significantly enhance the effects of tyramine .

properties

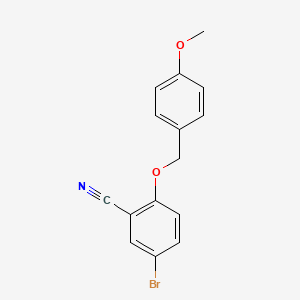

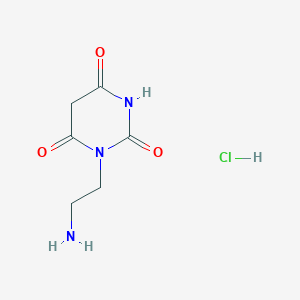

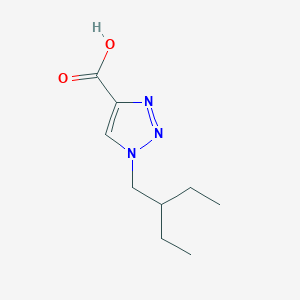

IUPAC Name |

1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c7-1-2-9-5(11)3-4(10)8-6(9)12;/h1-3,7H2,(H,8,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFXJJJXBYPKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)

![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)

![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)

![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)